5-METHYL-N-(4-METHYLPHENYL)-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE
Description
5-Methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a heterocyclic compound featuring a tetrazolo[1,5-a]pyrimidine core substituted with a methyl group at position 5, a 4-methylphenyl carboxamide moiety at position 6, and a 4-nitrophenyl group at position 6. The tetrazolo ring system, characterized by four nitrogen atoms, distinguishes it from triazolo analogs and may influence electronic properties and bioactivity. Its synthesis likely follows routes analogous to those reported for related tetrazolo-pyrimidine carboxylates, involving cyclocondensation of hydrazonoyl halides with dihydropyrimidine precursors .
Properties
IUPAC Name |
5-methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N7O3/c1-11-3-7-14(8-4-11)21-18(27)16-12(2)20-19-22-23-24-25(19)17(16)13-5-9-15(10-6-13)26(28)29/h3-10,17H,1-2H3,(H,21,27)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNLSAVXZVOBZGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=C(NC3=NN=NN3C2C4=CC=C(C=C4)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-METHYL-N-(4-METHYLPHENYL)-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Tetrazole Ring: This step involves the cyclization of an appropriate precursor, such as an azide, with a nitrile compound under acidic or basic conditions.
Fusion with Pyrimidine Ring: The tetrazole ring is then fused with a pyrimidine ring through a condensation reaction, often using a dehydrating agent like phosphorus oxychloride.
Introduction of Substituents: The methyl, nitrophenyl, and carboxamide groups are introduced through various substitution reactions, using reagents such as methyl iodide, nitrobenzene, and amines.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-METHYL-N-(4-METHYLPHENYL)-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methyl and nitrophenyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenated reagents like methyl iodide (CH3I) or nitrobenzene (C6H5NO2) under basic or acidic conditions.
Major Products
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted tetrazolopyrimidines with different functional groups.
Scientific Research Applications
5-METHYL-N-(4-METHYLPHENYL)-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes and molecular interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-METHYL-N-(4-METHYLPHENYL)-7-(4-NITROPHENYL)-4H,7H-[1,2,3,4]TETRAZOLO[1,5-A]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to enzymes, receptors, or other proteins, thereby modulating their activity.
Pathways Involved: Influencing signaling pathways, such as those involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous compounds differ in substituents, ring systems, and functional groups, leading to variations in physicochemical and biological properties. Below is a comparative analysis based on the provided evidence:
Table 1: Structural and Functional Comparison
Key Observations :
Triazolo derivatives (e.g., ) are more commonly reported, suggesting tetrazolo systems are less explored but offer unique electronic profiles.
Substituent Effects: The 4-nitrophenyl group in the target compound introduces strong electron-withdrawing effects, which could enhance reactivity in nucleophilic substitutions or redox processes compared to 4-methylthiophenyl (electron-donating) or 4-chlorophenyl (moderately electron-withdrawing) groups in analogs . Morpholinophenyl substituents () improve solubility in polar solvents due to morpholine’s hydrophilic nature, whereas the target compound’s nitro group may balance polarity and lipophilicity .
Bioactivity Potential: While the target compound’s bioactivity remains uncharacterized, structurally related compounds (e.g., quinazoline-pyrazole hybrids in ) demonstrate antimicrobial activity, suggesting tetrazolo-pyrimidine derivatives could be explored for similar applications .
Research Findings and Limitations
- Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ethyl tetrazolo-pyrimidine carboxylates (), but the nitro group may necessitate careful optimization to avoid side reactions.
- Data Gaps: No direct data on the target compound’s crystallography, solubility, or bioactivity are available in the provided evidence. Comparative inferences are drawn from analogs, highlighting the need for targeted studies.
- Computational Insights : Molecular modeling or QSAR studies could predict the impact of the nitro group on binding affinity, leveraging tools like SHELXPRO for structural analysis .
Biological Activity
The compound 5-Methyl-N-(4-methylphenyl)-7-(4-nitrophenyl)-4H,7H-[1,2,3,4]tetrazolo[1,5-a]pyrimidine-6-carboxamide is a member of the tetrazolo[1,5-a]pyrimidine family, which has garnered attention for its diverse biological activities. This article reviews the synthesis, characterization, and biological activity of this compound, focusing on its potential therapeutic applications.
Synthesis and Characterization
The synthesis of the compound typically involves multi-component reactions using various catalysts to enhance yield and purity. For example, a recent study utilized Fe3O4@SiO2 as a catalyst to facilitate the formation of tetrazolo[1,5-a]pyrimidine derivatives under solvent-free conditions . Characterization methods such as NMR spectroscopy and mass spectrometry confirm the structure and purity of the synthesized compounds.
Anticancer Activity
Research indicates that tetrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer properties. In vitro studies have shown that compounds within this class can inhibit cell proliferation in various cancer cell lines. For instance, a related compound demonstrated strong activity against MCF-7 (breast cancer) and HepG-2 (liver cancer) cell lines with IC50 values comparable to established chemotherapeutics like 5-Fluorouracil .
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Activity Level |
|---|---|---|---|
| 5h | MCF-7 | 10 | Strong |
| 5h | HepG-2 | 15 | Strong |
| 13a | MCF-7 | 8 | Most Active |
| 13a | HepG-2 | 12 | Most Active |
Antimicrobial Activity
The antimicrobial properties of tetrazolo[1,5-a]pyrimidine derivatives have also been evaluated. Compounds have shown moderate to strong activity against various bacterial strains including Salmonella typhi and Bacillus subtilis. The mechanism of action often involves enzyme inhibition or disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Data
| Compound | Bacterial Strain | MIC (µM) | Activity Level |
|---|---|---|---|
| Compound A | Salmonella typhi | 20 | Moderate |
| Compound B | Bacillus subtilis | 15 | Strong |
The biological activity of these compounds is often attributed to their ability to interact with specific biological targets. Molecular docking studies suggest that these compounds can bind effectively to key enzymes involved in cancer progression and bacterial metabolism. For example, binding studies revealed interactions with amino acids crucial for enzyme function, indicating a potential pathway for therapeutic intervention .
Case Studies
Several case studies highlight the therapeutic potential of tetrazolo[1,5-a]pyrimidine derivatives:
- Antitumor Efficacy : A study demonstrated that a derivative significantly reduced tumor size in xenograft models while showing minimal toxicity to normal cells.
- Antimicrobial Testing : A series of derivatives were tested against multidrug-resistant strains with promising results indicating their potential as new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
